1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine ring with a cyclopropyl group, and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a hydrogenation reaction of pyridine derivatives or via cyclization of appropriate precursors.
Coupling of the Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings can be coupled using a cross-coupling reaction, such as the Buchwald-Hartwig amination.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using reagents like carboxylic acids and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Cyclization: Catalysts like palladium or copper, and appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(2-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent and orally bioavailable inhibitors of protein kinase B (PKB) and have shown significant anticancer activity.
Piperidine-4-carboxamide analogs: These analogs have been studied for their antiviral activities, particularly against cytomegalovirus.
Properties
Molecular Formula |
C13H18N4O |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H18N4O/c14-12(18)9-4-7-17(8-5-9)11-3-6-15-13(16-11)10-1-2-10/h3,6,9-10H,1-2,4-5,7-8H2,(H2,14,18) |
InChI Key |
ICSZYZCHOXXFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.